3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol
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Overview
Description
3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitro group and a dodecene backbone with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a pyrrole derivative, followed by nitration to introduce the nitro group. The dodecene backbone can be constructed through a series of aldol condensations and reductions, with the hydroxyl groups being introduced via selective oxidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes to improve reaction efficiency and the development of continuous flow systems to scale up production .
Chemical Reactions Analysis
Types of Reactions
3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield dodecane-2,3,10,11-tetraone, while reduction of the nitro group can produce 3,7,11-trimethyl-1-(5-amino-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol .
Scientific Research Applications
3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Mechanism of Action
The mechanism of action of 3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
6-Dodecene-2,3,10-triol, 11-methoxy-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl): This compound shares a similar backbone but includes a methoxy group instead of multiple hydroxyl groups.
3,7,11-Trimethyl-1-dodecanol: This compound lacks the nitro-substituted pyrrole ring and has a simpler structure.
Uniqueness
3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol is unique due to its combination of a nitro-substituted pyrrole ring and a dodecene backbone with multiple hydroxyl groups. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
IUPAC Name |
3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMWMXFFNAONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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